molecular formula C6H6Cl2O B14255869 4-[(1,2-Dichloroethenyl)oxy]but-1-yne CAS No. 380908-14-5

4-[(1,2-Dichloroethenyl)oxy]but-1-yne

Cat. No.: B14255869
CAS No.: 380908-14-5
M. Wt: 165.01 g/mol
InChI Key: MNJMSRXICRAAOR-UHFFFAOYSA-N
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Description

4-[(1,2-Dichloroethenyl)oxy]but-1-yne is an organic compound characterized by the presence of a butyne group attached to a dichloroethenyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne typically involves the reaction of 1,2-dichloroethene with but-1-yne in the presence of a suitable base. The reaction conditions often include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Base: Potassium tert-butoxide or sodium hydride

    Temperature: Room temperature to slightly elevated temperatures (25-50°C)

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(1,2-Dichloroethenyl)oxy]but-1-yne undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids

    Reduction: Alkenes, alkanes

    Substitution: Various substituted butynes

Scientific Research Applications

4-[(1,2-Dichloroethenyl)oxy]but-1-yne has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(1,2-Dichloroethenyl)oxy]but-1-yne involves its interaction with molecular targets through its reactive functional groups. The dichloroethenyl ether moiety can undergo nucleophilic attack, leading to the formation of intermediates that can further react to produce various products. The butyne group can participate in addition reactions, contributing to the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,2-Dichloroethenyl)oxy]but-2-yne
  • 4-[(1,2-Dichloroethenyl)oxy]but-1-ene
  • 4-[(1,2-Dichloroethenyl)oxy]butane

Uniqueness

4-[(1,2-Dichloroethenyl)oxy]but-1-yne is unique due to the presence of both a butyne and a dichloroethenyl ether moiety, which imparts distinct reactivity and potential applications compared to its similar compounds. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

CAS No.

380908-14-5

Molecular Formula

C6H6Cl2O

Molecular Weight

165.01 g/mol

IUPAC Name

4-(1,2-dichloroethenoxy)but-1-yne

InChI

InChI=1S/C6H6Cl2O/c1-2-3-4-9-6(8)5-7/h1,5H,3-4H2

InChI Key

MNJMSRXICRAAOR-UHFFFAOYSA-N

Canonical SMILES

C#CCCOC(=CCl)Cl

Origin of Product

United States

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